2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
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Description
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a useful research compound. Its molecular formula is C14H15N5O2S3 and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The anticancer activity of compounds with a structure similar to 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has been investigated. These studies include the evaluation of di- and trifunctional substituted 1,3-thiazoles within the NCI-60 Human Tumor Cell Lines Screen. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant effectiveness against a variety of cancer cell lines, highlighting the therapeutic potential of such chemical structures in oncology (Turov, 2020).
Carbonic Anhydrase II Inhibition
A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibition potency against carbonic anhydrase II, an enzyme important for physiological functions and implicated in various diseases. This study demonstrates the potential of these compounds to selectively inhibit carbonic anhydrase II, suggesting applications in treating conditions related to dysregulated enzyme activity (Manasa et al., 2020).
Antimicrobial and Antimalarial Activity
Research on new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety has shown promising antimicrobial activity against various bacterial strains and potential antimalarial activity. These findings support the exploration of such compounds for developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).
Insecticidal Activity
A novel series of bioactive sulfonamide thiazole derivatives demonstrated potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. These compounds, incorporating sulfonamide-bearing thiazole moiety, showcased significant toxic effects, indicating their potential as effective insecticidal agents (Soliman et al., 2020).
Anti-Breast Cancer Activity
Some novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, including those with a sulfone moiety, have shown significant in-vitro anticancer activity against the human breast cancer cell line (MCF7). This research highlights the potential of such chemical structures in developing new therapeutic agents for breast cancer (Al-Said et al., 2011).
Properties
IUPAC Name |
2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S3/c20-24(21,13-7-15-10-16-13)19-4-2-18(3-5-19)14-17-12(9-23-14)11-1-6-22-8-11/h1,6-10H,2-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXORGPPQFSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.